molecular formula C10H10Cl2N2O2 B11055495 Ethanimidoyl chloride, 2-chloro-N-[[[(4-methylphenyl)amino]carbonyl]oxy]-

Ethanimidoyl chloride, 2-chloro-N-[[[(4-methylphenyl)amino]carbonyl]oxy]-

Cat. No.: B11055495
M. Wt: 261.10 g/mol
InChI Key: DIJIZQHVRWQDJF-UHFFFAOYSA-N
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Description

(1,2-Dichloroethylidene)amino N-(4-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a 4-methylphenyl group and a (1,2-dichloroethylidene)amino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dichloroethylidene)amino N-(4-methylphenyl)carbamate typically involves the following steps:

    Formation of (1,2-Dichloroethylidene)amine: This intermediate is prepared by reacting 1,2-dichloroethane with ammonia under controlled conditions.

    Carbamoylation: The (1,2-dichloroethylidene)amine is then reacted with 4-methylphenyl isocyanate to form the desired carbamate compound. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of (1,2-Dichloroethylidene)amino N-(4-methylphenyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1,2-Dichloroethylidene)amino N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

(1,2-Dichloroethylidene)amino N-(4-methylphenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1,2-Dichloroethylidene)amino N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1,2-Dichloroethylidene)amino N-phenylcarbamate
  • (1,2-Dichloroethylidene)amino N-(4-chlorophenyl)carbamate
  • (1,2-Dichloroethylidene)amino N-(4-nitrophenyl)carbamate

Uniqueness

(1,2-Dichloroethylidene)amino N-(4-methylphenyl)carbamate is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs, making it valuable for specific research applications.

Properties

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

(1,2-dichloroethylideneamino) N-(4-methylphenyl)carbamate

InChI

InChI=1S/C10H10Cl2N2O2/c1-7-2-4-8(5-3-7)13-10(15)16-14-9(12)6-11/h2-5H,6H2,1H3,(H,13,15)

InChI Key

DIJIZQHVRWQDJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)ON=C(CCl)Cl

Origin of Product

United States

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